1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185301-05-6
VCID: VC2640252
InChI: InChI=1S/C15H15N3.2ClH/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12;;/h2-9H,10,16H2,1H3;2*1H
SMILES: CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl
Molecular Formula: C15H17Cl2N3
Molecular Weight: 310.2 g/mol

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride

CAS No.: 1185301-05-6

Cat. No.: VC2640252

Molecular Formula: C15H17Cl2N3

Molecular Weight: 310.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride - 1185301-05-6

Specification

CAS No. 1185301-05-6
Molecular Formula C15H17Cl2N3
Molecular Weight 310.2 g/mol
IUPAC Name 1-benzyl-2-methylbenzimidazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C15H15N3.2ClH/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12;;/h2-9H,10,16H2,1H3;2*1H
Standard InChI Key ARLOJMPFMKIADO-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl
Canonical SMILES CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride belongs to the benzimidazole class of organic compounds. This heterocyclic compound contains a benzene ring fused with an imidazole ring, creating the benzimidazole scaffold that serves as the foundation for numerous bioactive molecules.

Chemical Identifiers

The compound possesses several chemical identifiers that facilitate its classification and recognition in chemical databases and literature. Table 1 summarizes these identifiers.

Table 1: Chemical Identifiers of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride

IdentifierValue
CAS Number1185301-05-6
Molecular FormulaC₁₅H₁₇Cl₂N₃
Molecular Weight310.2 g/mol
IUPAC Name1-benzyl-2-methylbenzimidazol-5-amine;dihydrochloride
Standard InChIInChI=1S/C15H15N3.2ClH/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12;;/h2-9H,10,16H2,1H3;2*1H
Standard InChIKeyARLOJMPFMKIADO-UHFFFAOYSA-N
SMILESCC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl
PubChem Compound ID46735909

Structural Features

The structural components of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride can be delineated as follows:

  • A benzimidazole core consisting of a benzene ring fused with an imidazole ring

  • A benzyl group (C₆H₅CH₂-) attached at the N1 position of the imidazole ring

  • A methyl group (CH₃-) at the C2 position of the imidazole ring

  • An amine group (-NH₂) at the C5 position of the benzene portion

  • Two hydrochloride moieties forming a dihydrochloride salt

This arrangement of functional groups contributes to the compound's chemical reactivity, solubility characteristics, and potential biological interactions.

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride typically appears as a crystalline solid. Like many dihydrochloride salts, it likely exhibits hygroscopic properties, requiring appropriate storage conditions to maintain stability.

Solubility Profile

Based on its structure and salt form, this compound is expected to exhibit the following solubility characteristics:

  • High solubility in polar protic solvents such as water, methanol, and ethanol due to its salt form

  • Limited solubility in less polar solvents such as ethyl acetate and dichloromethane

  • Poor solubility in non-polar solvents such as hexanes and toluene

The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more suitable for aqueous applications in biological systems.

Synthetic Routes and Preparation

Alternative Synthetic Methods

Alternative synthetic strategies might include:

  • Direct coupling of N-benzyl-o-phenylenediamine with acetic acid under acidic conditions

  • Microwave-assisted synthesis for more rapid reaction completion

  • One-pot procedures that minimize isolation of intermediates

  • Metal-catalyzed cross-coupling reactions for introducing the benzyl group

Each of these methods would require optimization of reaction conditions to maximize yield and purity of the target compound.

Chemical Reactivity

Reactive Sites and Functional Group Chemistry

The compound contains several reactive sites that can participate in chemical transformations:

  • The amine group at C5 can undergo:

    • Acylation to form amides

    • Alkylation to form secondary or tertiary amines

    • Diazotization followed by various transformations

    • Condensation reactions with carbonyl compounds

  • The N-benzyl group may undergo:

    • Debenzylation under catalytic hydrogenation conditions

    • Oxidation at the benzylic position

    • Substitution reactions on the aromatic ring

  • The benzimidazole core may participate in:

    • Electrophilic aromatic substitution reactions

    • Coordination with metal ions

    • Hydrogen bonding interactions

    • π-π stacking with aromatic systems

These reactive sites provide opportunities for further functionalization and derivatization of the compound.

Stability Under Various Conditions

The compound's stability profile is expected to vary under different conditions:

  • pH sensitivity: Likely stable in acidic to neutral conditions, but may undergo hydrolysis in strongly basic environments

  • Thermal stability: Probable decomposition at elevated temperatures, with specific decomposition pathways dependent on heating conditions

  • Photostability: Potential sensitivity to UV light, leading to photodegradation

  • Oxidative stability: Susceptibility to oxidation, particularly at the benzyl group and the benzimidazole core

Understanding these stability profiles is crucial for handling, storage, and application development.

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: Expected absorption maxima due to the aromatic and heterocyclic systems

  • Infrared Spectroscopy: Characteristic bands for N-H stretching (amine), C=N stretching (imidazole), and aromatic C=C stretching

  • NMR Spectroscopy:

    • ¹H NMR: Signals for aromatic protons, methyl group, benzyl methylene protons, and amine protons

    • ¹³C NMR: Signals for aromatic carbons, methyl carbon, benzyl carbon, and quaternary carbons

  • Mass Spectrometry: Molecular ion peak and fragmentation pattern characteristic of the benzimidazole structure

These spectroscopic data can provide definitive identification and structural confirmation.

Chromatographic Methods

For purity assessment and quantitative analysis, various chromatographic techniques may be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography (GC) after appropriate derivatization

  • Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

  • LC-MS for combined separation and structural identification

Optimization of chromatographic conditions would be necessary for achieving adequate resolution and sensitivity.

Research Applications

Use as a Chemical Tool

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride may serve as a valuable chemical tool in various research contexts:

  • As a building block for the synthesis of more complex molecules

  • As a reference standard for analytical method development

  • In structure-activity relationship studies for benzimidazole derivatives

  • As a potential probe for investigating specific biological targets

  • In pharmacological studies exploring the therapeutic potential of benzimidazole compounds

These applications leverage the compound's structural features and potential biological activities.

Comparative Analysis with Related Compounds

A comparison with structurally related benzimidazole derivatives reveals subtle differences that may influence biochemical behavior:

Table 2: Comparison of 1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride with Related Compounds

Feature1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride2-Isopropyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride
N1 SubstituentBenzylMethyl
C2 SubstituentMethylIsopropyl
C5 SubstituentAmineAmine
Salt FormDihydrochlorideDihydrochloride
Molecular Weight310.2 g/mol262.18 g/mol
LipophilicityHigher (due to benzyl group)Lower
Steric Bulk at C2LowerHigher (due to isopropyl)

These structural differences can lead to distinct biological activities and physicochemical properties.

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